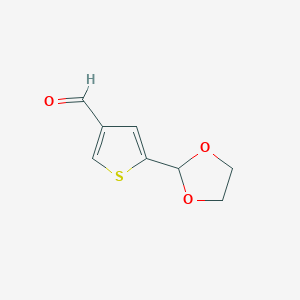

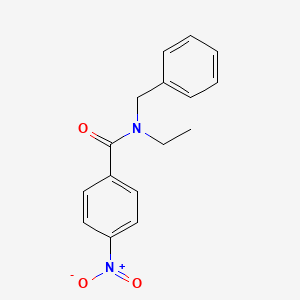

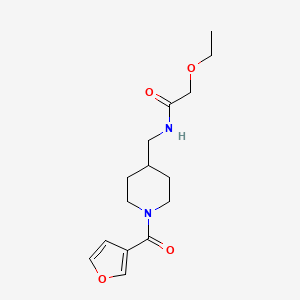

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide and similar compounds often involves multi-step chemical processes that leverage the reactivity of benzothiazole derivatives. For instance, Chidrawar et al. (2017) discussed the synthesis of 2-(1,3-Benzothiazol-2-ylthio)-N-(6-substituted 1,3-Benzothiazol-2-yl)acetamide, highlighting the versatility of benzothiazole compounds in synthesis under environmentally friendly conditions (Chidrawar, 2017).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including this compound, is crucial for their chemical functionality. Boča et al. (2011) provided a comprehensive review of the chemistry and properties of benzothiazole compounds, emphasizing the significance of molecular structure in determining their chemical reactivity and interaction with biological systems (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a variety of chemical reactions, contributing to their wide range of applications. The work by Sadowski and Kula (2024) on nitro-functionalized analogues of 1,3-butadiene, including discussions on chemical transformations and biological activity, provides insight into the reactivity of such compounds (Sadowski & Kula, 2024).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. Domańska et al. (2016) explored the activity coefficients at infinite dilution of organic solvents in ionic liquids, shedding light on the solubility and interaction of similar compounds in various solvents (Domańska, Wlazło, & Karpińska, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are pivotal for the application of this compound in various domains. Henary et al. (2013) discussed the synthesis and medical applications of benzothiazole-containing compounds, highlighting the chemical properties that make them suitable for therapeutic uses (Henary, Paranjpe, & Owens, 2013).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor properties. Studies have shown that specific derivatives exhibit selective cytotoxicity against tumorigenic cell lines, highlighting their potential as cancer therapeutic agents. For example, derivatives designed for improved biological stability without a nitro group demonstrated significant in vivo inhibitory effects on tumor growth, indicating their potential for further development as antitumor agents (Yoshida et al., 2005).

Chemical Transformations and Novel Syntheses

Research on benzothiazole compounds includes the development of novel synthesis methods and chemical transformations. For instance, the condensation reactions and further transformations of these compounds have led to the creation of new heterocyclic structures, which could have various applications in medicinal chemistry and drug design. These studies not only contribute to the chemistry of benzothiazoles but also to the broader field of heterocyclic chemistry, offering new routes to complex molecules (El’chaninov et al., 2018).

Antimicrobial and Anti-inflammatory Activities

Benzothiazole derivatives have also been explored for their antimicrobial and anti-inflammatory properties. The modification of the benzothiazole structure, through the introduction of various substituents, has been shown to enhance these biological activities. This suggests the potential of benzothiazole derivatives in developing new antimicrobial and anti-inflammatory agents, which could address the growing concern of antibiotic resistance and inflammatory diseases (Makwana & Baldaniya, 2016).

Applications in Imaging and Marker Development

Furthermore, benzothiazole derivatives have been investigated for their applications in imaging and as markers for biological processes. For instance, radioiodinated nitroimidazole-based benzothiazole derivatives have been evaluated as tumor hypoxia markers, demonstrating their potential in noninvasive imaging techniques for cancer diagnosis and treatment monitoring. Such applications underline the versatility of benzothiazole derivatives in both therapeutic and diagnostic domains (Li et al., 2005).

Mécanisme D'action

Target of Action

The primary target of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide is the Signal transducer and activator of transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.

Mode of Action

It is known that the compound binds to stat3, potentially altering its ability to transduce signals and activate transcription .

Propriétés

IUPAC Name |

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c1-7(2)5-11(16)14-12-13-9-4-3-8(15(17)18)6-10(9)19-12/h3-6H,1-2H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYARLIGRFLDRPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2494747.png)

![2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2494748.png)

![N-(2,6-Difluorophenyl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2494749.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid](/img/structure/B2494752.png)

![1-(2-oxo-2-piperidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2494758.png)